Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
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Biological Activity
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H18N2O4S
Molecular Weight : 334.39 g/mol
IUPAC Name : this compound
CAS Number : 302804-56-4
The compound features a thiazolidinone ring and a tetrahydro-benzothiophene moiety, which are responsible for its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone structure has been shown to interact with various enzymes, potentially inhibiting their activity. This is crucial in pathways related to metabolism and disease progression.
- Receptor Interaction : The compound may bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.2 | Induction of apoptosis |
HeLa | 30.5 | Cell cycle arrest at G2/M phase |
In these studies, the compound was found to significantly reduce cell viability and induce apoptosis through caspase activation and DNA fragmentation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
These findings indicate potential applications in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been explored in animal models. It was shown to reduce inflammation markers significantly in models of induced paw edema:
Treatment Group | Inflammation Reduction (%) |
---|---|
Control | 0 |
Compound Treatment | 45 |
This suggests that the compound may have therapeutic potential for inflammatory diseases .
Case Studies
A study conducted by Carraro Junior et al. evaluated the antioxidant and anti-inflammatory properties of thiazolidinone derivatives similar to the compound . They found that these compounds effectively reduced oxidative stress markers and inflammation in vitro and in vivo models .
Another investigation focused on the anticancer effects of similar thiazolidinone compounds demonstrated significant tumor reduction in xenograft models when treated with these derivatives, highlighting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-14(21)11-7-4-2-3-5-8(7)23-13(11)17-10(19)6-9-12(20)18-15(16)24-9/h9H,2-6H2,1H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMGKIYQGHMRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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